

An In-depth Technical Guide to the Chemical Structure and Properties of Tetrahydroharmine

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Compound of Interest

Compound Name: Tetrahydroharmine

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Abstract

Tetrahydroharmine (THH) is a naturally occurring beta-carboline alkaloid found in the plant *Banisteriopsis caapi*, a primary component of the traditional Amazonian psychedelic brew, Ayahuasca.[1][2] This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, and pharmacological characteristics of

Tetrahydroharmine. It is intended to serve as a resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development. The guide details its dual mechanism of action as a reversible inhibitor of monoamine oxidase A (MAO-A) and a serotonin reuptake inhibitor.[2] Experimental methodologies for key assays are described, and its effects on serotonergic signaling pathways are visualized. All quantitative data are presented in structured tables for ease of reference and comparison.

Chemical Identity and Structure

Tetrahydroharmine, also known by its synonyms Leptaflorine and 7-methoxy-1,2,3,4-tetrahydroharman, is a fluorescent indole alkaloid.[1][2] Its chemical structure is characterized by a tetracyclic beta-carboline core, with a methyl group at the 1-position and a methoxy group at the 7-position of the indole ring system.

Table 1: Chemical Identifiers of **Tetrahydroharmine**

Identifier	Value
IUPAC Name	7-methoxy-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole[1]
Molecular Formula	C ₁₃ H ₁₆ N ₂ O[1]
Molecular Weight	216.284 g/mol [1]
CAS Number	17019-01-1[1]
Canonical SMILES	CC1C2=C(CCN1)C3=C(N2)C=C(C=C3)OC[1]
InChI Key	ZXLDQJLIBNPEFJ-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of **Tetrahydroharmine** are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its formulation and handling in a laboratory setting.

Table 2: Physicochemical Properties of **Tetrahydroharmine**

Property	Value	Source
Melting Point	199 °C or 218 °C	Discrepancy noted between sources
Solubility	DMF: 1.5 mg/mL DMSO: 2 mg/mL Ethanol: 1.5 mg/mL PBS (pH 7.2): 0.25 mg/mL	[3]
pKa	Data not available	
UV Absorption	224, 228, 271, 299 nm	[3]

Pharmacological Properties

Tetrahydroharmine's primary pharmacological effects are mediated through its interaction with the monoaminergic system, specifically as a reversible inhibitor of monoamine oxidase A

(MAO-A) and as a serotonin reuptake inhibitor.[2]

Table 3: Pharmacological Activity of **Tetrahydroharmine**

Target	Action	Quantitative Data (IC ₅₀ /K _i)	Source
Monoamine Oxidase A (MAO-A)	Reversible Inhibitor	IC ₅₀ : 74 nM	[4]
Serotonin Transporter (SERT)	Reuptake Inhibitor	Data on IC ₅₀ or K _i for reuptake inhibition is not readily available, but its action as a weak inhibitor is noted.	[5]
5-HT _{2a} Receptor	Minimal Affinity	K _i : >10,000 nM (racemic & R(+)-THH), 5,890 nM (S(-)-THH)	[2]
5-HT _{1a} Receptor	Negligible Affinity	Not specified	[2]
5-HT _{2C} Receptor	Negligible Affinity	Not specified	[2]
Dopamine D ₂ Receptor	Negligible Affinity	Not specified	[2]

Pharmacokinetics

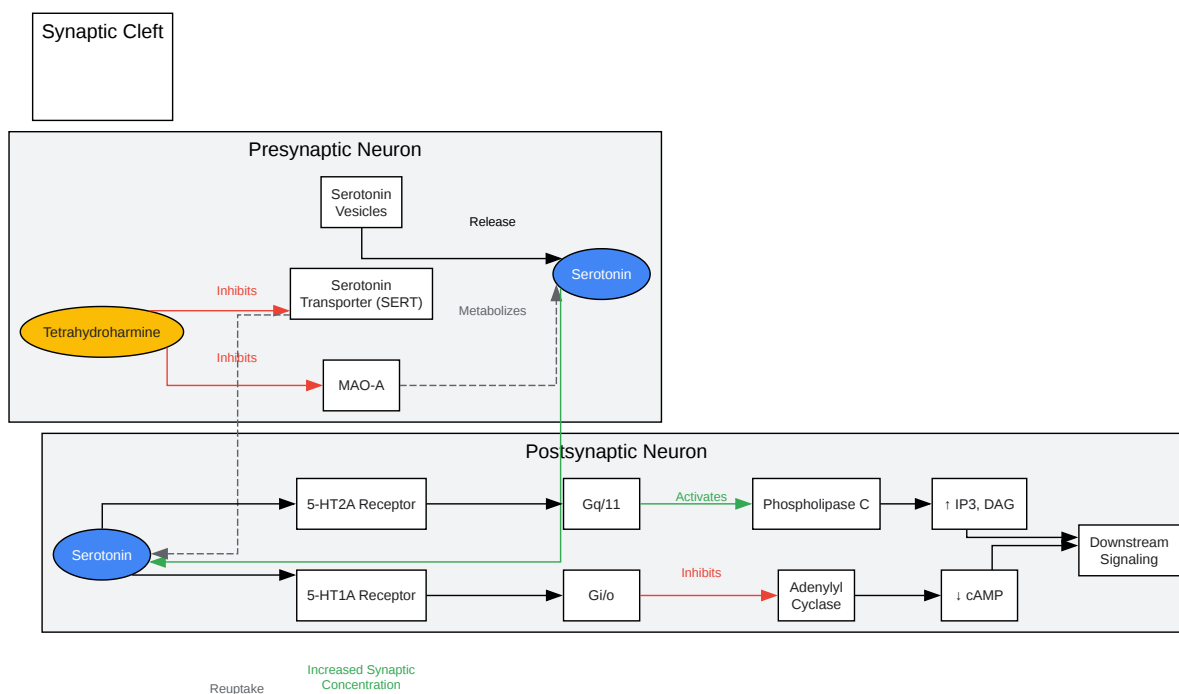
Limited pharmacokinetic data for **Tetrahydroharmine** in humans is available.

Table 4: Pharmacokinetic Parameters of **Tetrahydroharmine**

Parameter	Value	Source
Elimination Half-Life ($t_{1/2}$)	4.7–8.8 hours	[2]
Time to Maximum Plasma Concentration (Tmax)	2.9 hours	[1]
Maximum Plasma Concentration (Cmax)	82.2 ng/mL (in a representative individual after ayahuasca ingestion)	[6]
Volume of Distribution (Vd)	Data not available	
Clearance (CL)	Data not available	

Signaling Pathways

The dual action of **Tetrahydroharmine** on MAO-A and the serotonin transporter leads to an increase in the synaptic concentration of serotonin, which then interacts with various postsynaptic receptors to elicit its physiological and psychoactive effects.



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Figure 1: Signaling pathway of **Tetrahydroamine**.

Experimental Protocols

The following sections outline the general methodologies for assays used to characterize the pharmacological activity of **Tetrahydroamine**.

Monoamine Oxidase A (MAO-A) Inhibition Assay

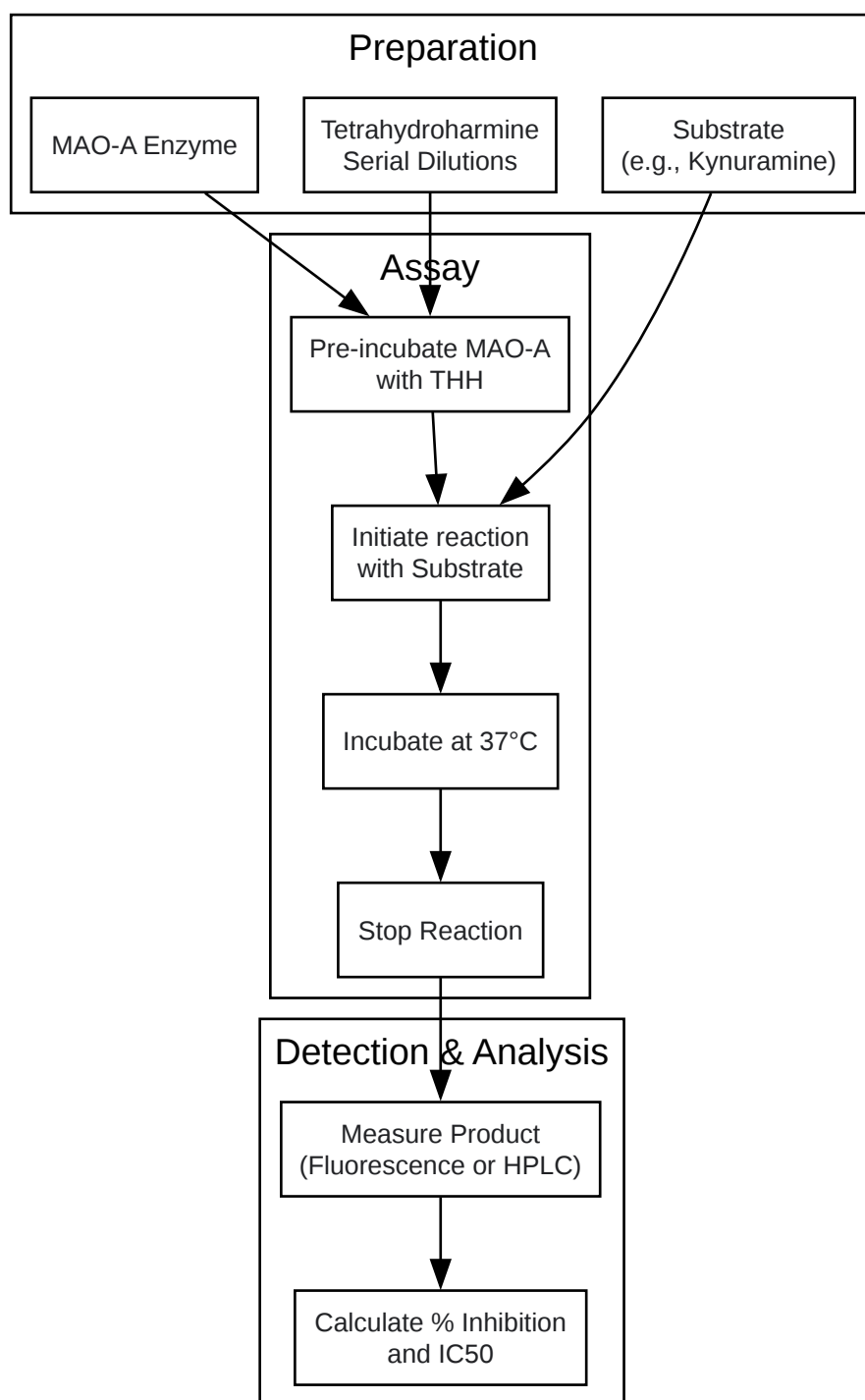
This assay determines the potency of a compound to inhibit the activity of the MAO-A enzyme. A common method involves the use of a fluorometric or chromatographic approach.

Principle: MAO-A catalyzes the oxidative deamination of monoamines, producing hydrogen peroxide (H_2O_2) as a byproduct. The rate of H_2O_2 production is measured, and the inhibitory effect of the test compound is quantified.^[7] Kynuramine is often used as a non-selective substrate for both MAO-A and MAO-B, and its conversion to 4-hydroxyquinoline can be detected.^[7]

General Protocol:

- Enzyme Preparation: Recombinant human MAO-A is used.
- Substrate: Kynuramine or another suitable substrate is prepared in an appropriate buffer.
- Test Compound Preparation: **Tetrahydroharmine** is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
- Assay Procedure:
 - The MAO-A enzyme is pre-incubated with various concentrations of **Tetrahydroharmine** or a vehicle control.
 - The reaction is initiated by the addition of the substrate.
 - The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).
 - The reaction is stopped, often by the addition of a strong acid or base.
- Detection:
 - Fluorometric: A probe that reacts with H_2O_2 to produce a fluorescent product is used. The fluorescence is measured using a plate reader.

- Chromatographic (HPLC): The formation of the product (e.g., 4-hydroxyquinoline from kynuramine) is quantified by high-performance liquid chromatography.[\[7\]](#)
- Data Analysis: The percentage of inhibition at each concentration of **Tetrahydroharmine** is calculated relative to the vehicle control. The IC_{50} value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by fitting the data to a dose-response curve.



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Figure 2: Workflow for MAO-A Inhibition Assay.

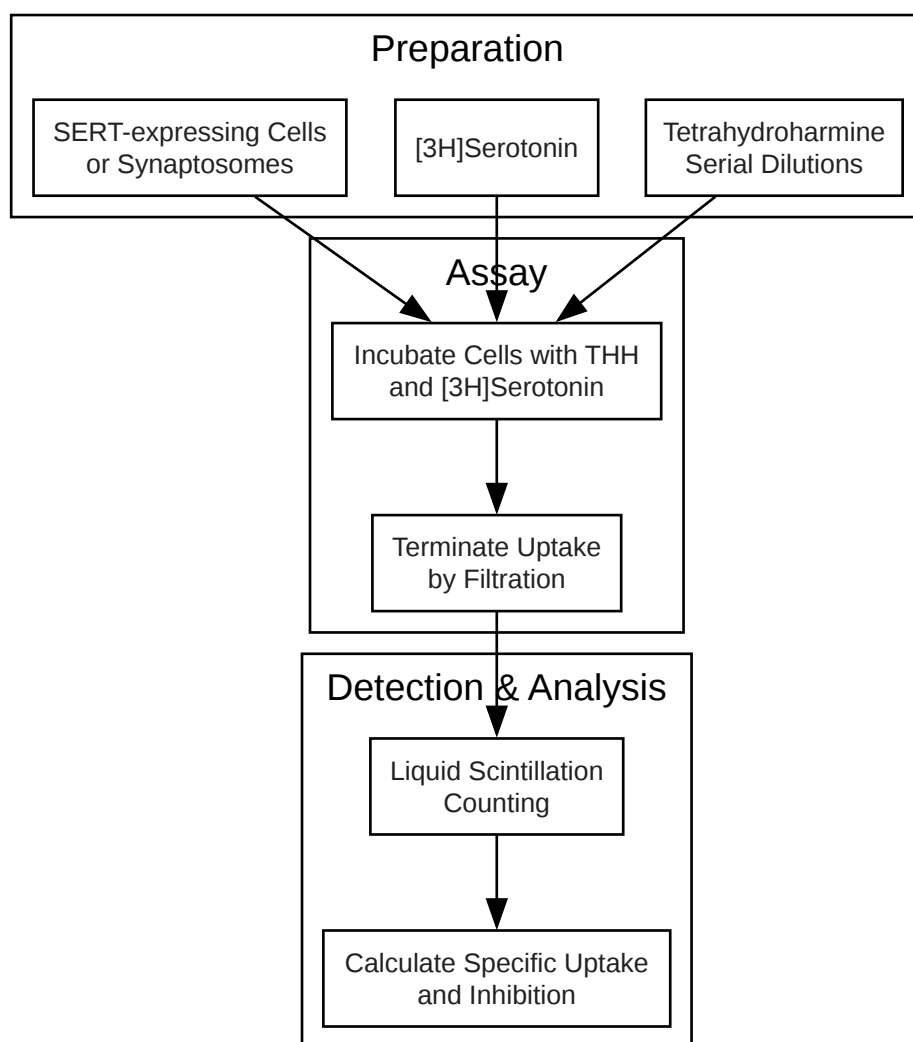
Serotonin Reuptake Inhibition Assay

This assay measures the ability of a compound to block the serotonin transporter (SERT), thereby inhibiting the reuptake of serotonin into presynaptic neurons. Radioligand binding assays or functional uptake assays are commonly employed.

Principle: The assay quantifies the displacement of a radiolabeled ligand that specifically binds to SERT or measures the inhibition of the uptake of radiolabeled serotonin into cells or synaptosomes expressing SERT.

General Protocol (Functional Uptake Assay):

- Cell/Tissue Preparation: Human embryonic kidney (HEK293) cells stably expressing human SERT or synaptosomes prepared from rat brain tissue are commonly used.
- Radiolabeled Substrate: [^3H]Serotonin is used as the substrate.
- Test Compound Preparation: **Tetrahydroharmine** is dissolved and serially diluted.
- Assay Procedure:
 - Cells or synaptosomes are incubated with various concentrations of **Tetrahydroharmine** or a vehicle control.
 - [^3H]Serotonin is added to initiate the uptake.
 - The incubation is carried out for a defined period at a specific temperature (e.g., 37°C).
 - The uptake is terminated by rapid filtration through glass fiber filters to separate the cells/synaptosomes from the incubation medium.
- Detection: The radioactivity retained on the filters, which corresponds to the amount of [^3H]Serotonin taken up, is measured by liquid scintillation counting.
- Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known potent SERT inhibitor (e.g., paroxetine). Specific uptake is calculated by subtracting non-specific uptake from total uptake. The percentage of inhibition by **Tetrahydroharmine** is calculated, and the IC_{50} or K_i value is determined.



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Figure 3: Workflow for Serotonin Reuptake Inhibition Assay.

Conclusion

Tetrahydroharmine is a pharmacologically active beta-carboline with a unique dual mechanism of action, inhibiting both MAO-A and serotonin reuptake. This profile contributes to its psychoactive effects and suggests potential therapeutic applications. The data and protocols presented in this guide provide a foundational resource for further research and development of **Tetrahydroharmine** and its analogs. Further studies are warranted to fully elucidate its detailed pharmacokinetic profile, determine its pKa, and expand upon its receptor binding affinities to better understand its selectivity and potential off-target effects.

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